

A Comparative Guide to the Analytical Characterization of 4-(Benzylxy)-3-chlorobenzaldehyde

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Compound of Interest

Compound Name: 4-(Benzylxy)-3-chlorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of **4-(Benzylxy)-3-chlorobenzaldehyde**. It is designed to assist researchers in selecting the most appropriate methods for identity, purity, and structural elucidation of this and similar substituted benzaldehydes. The information presented is a compilation of data from analogous compounds and established analytical methodologies.

Introduction to 4-(Benzylxy)-3-chlorobenzaldehyde

4-(Benzylxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_{14}H_{11}ClO_2$ and a molecular weight of 246.69 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring a benzaldehyde core with chloro and benzylxy substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate and thorough characterization is crucial to ensure the quality and consistency of this starting material.

Comparison of Key Analytical Techniques

The characterization of **4-(Benzylxy)-3-chlorobenzaldehyde** typically involves a suite of spectroscopic and chromatographic techniques. The table below summarizes the key methods

and their expected outcomes.

Analytical Technique	Information Provided	Expected Results for 4-(BenzylOxy)-3-chlorobenzaldehyde	Alternative Techniques
¹ H NMR Spectroscopy	Provides information about the chemical environment and connectivity of hydrogen atoms.	- Aldehyde proton (singlet) around 9.8-10.0 ppm.- Aromatic protons on the benzaldehyde ring (multiplets) between 7.0-8.0 ppm.- Methylene protons of the benzyl group (singlet) around 5.2 ppm.- Aromatic protons of the benzyl group (multiplet) between 7.3-7.5 ppm.	COSY, TOCSY
¹³ C NMR Spectroscopy	Provides information about the carbon skeleton of the molecule.	- Carbonyl carbon around 190-192 ppm.- Aromatic carbons between 110-160 ppm.- Methylene carbon around 70 ppm.	DEPT, HSQC, HMBC
Mass Spectrometry (MS)	Determines the molecular weight and provides information about the fragmentation pattern.	- Molecular ion peak [M] ⁺ at m/z 246.- Isotope peak [M+2] ⁺ due to ³⁷ Cl at approximately one-third the intensity of the [M] ⁺ peak.- Characteristic fragment ions, such as the tropylion ion at	High-Resolution Mass Spectrometry (HRMS)

		m/z 91 from the benzyl group.	
FTIR Spectroscopy	Identifies the functional groups present in the molecule.	- Strong C=O stretching vibration for the aldehyde at ~1700 cm^{-1} .- Aromatic C=C stretching vibrations between 1450-1600 cm^{-1} .- C-O-C (ether) stretching vibrations around 1250 cm^{-1} .- C-Cl stretching vibration in the fingerprint region.	Raman Spectroscopy
High-Performance Liquid Chromatography (HPLC)	Separates the compound from impurities and allows for quantification.	A single major peak indicating the purity of the compound. Retention time will depend on the specific method conditions.	Gas Chromatography (GC) for volatile impurities, Thin Layer Chromatography (TLC) for reaction monitoring.
Melting Point	A physical property indicating the purity of a solid compound.	A sharp melting point in the range of 89-94°C.[1][2]	Differential Scanning Calorimetry (DSC)

Detailed Experimental Protocols

Below are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled experiment.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquisition Parameters (EI):
 - Electron Energy: 70 eV.
 - Mass Range: m/z 50-500.
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Instrumentation: An FTIR spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

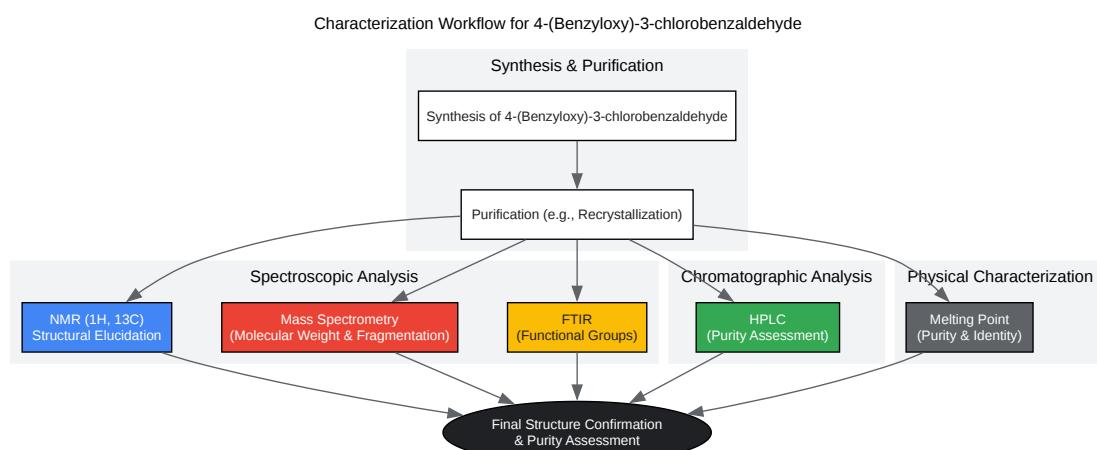
High-Performance Liquid Chromatography (HPLC)

- Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm), and a gradient pump.
- Mobile Phase: A mixture of water (A) and acetonitrile (B), both with 0.1% formic or phosphoric acid.
- Gradient Program (Example):
 - Start with 50% B.
 - Linear gradient to 95% B over 20 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to 50% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the characterization of **4-(BenzylOxy)-3-chlorobenzaldehyde**.

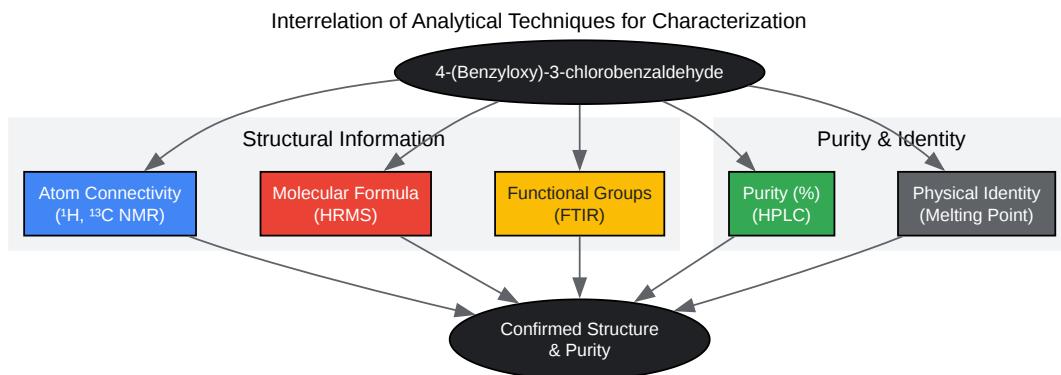


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Caption: Workflow for the characterization of **4-(BenzylOxy)-3-chlorobenzaldehyde**.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for the complete characterization of the molecule.



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Caption: Logical relationship of analytical data for compound characterization.

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